3-Bromo-N-(4-methoxybenzyl)-N-methyl-1,6-naphthyridin-7-amine
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Overview
Description
1,6-Naphthyridin-7-amine, 3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl- is a compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds.
Preparation Methods
The synthesis of 1,6-Naphthyridin-7-amine, 3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl- involves several stepsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selectivity .
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1,6-Naphthyridin-7-amine, 3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Common reagents used in these reactions include bromine, N-bromosuccinimide, potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,6-Naphthyridin-7-amine, 3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
1,6-Naphthyridin-7-amine, 3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl- is unique compared to other similar compounds due to its specific substitution pattern and the presence of the 4-methoxyphenylmethyl and N-methyl groups. Similar compounds include:
Properties
Molecular Formula |
C17H16BrN3O |
---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
3-bromo-N-[(4-methoxyphenyl)methyl]-N-methyl-1,6-naphthyridin-7-amine |
InChI |
InChI=1S/C17H16BrN3O/c1-21(11-12-3-5-15(22-2)6-4-12)17-8-16-13(9-20-17)7-14(18)10-19-16/h3-10H,11H2,1-2H3 |
InChI Key |
OQITXHSUHYHGJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C2=CC3=NC=C(C=C3C=N2)Br |
Origin of Product |
United States |
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